

2-Fluoro-3-hydroxybenzotrile: A Multifaceted Building Block for Advanced Synthesis

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Compound of Interest

Compound Name:	2-Fluoro-3-hydroxybenzotrile
CAS No.:	1000339-24-1
Cat. No.:	B1342717

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of designing novel, high-performance molecules. **2-Fluoro-3-hydroxybenzotrile** (CAS No. 1000339-24-1), also known as 3-cyano-2-fluorophenol, has emerged as a particularly valuable building block due to the unique interplay of its three distinct functional moieties: a nucleophilically activatable fluorine atom, a reactive phenolic hydroxyl group, and a synthetically malleable nitrile group.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this versatile intermediate, offering field-proven insights and detailed protocols to empower researchers in leveraging its full potential. The presence of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated building blocks like this one highly sought after in pharmaceutical development.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is critical for its effective application. The key physicochemical data for **2-Fluoro-3-hydroxybenzoxonitrile** are summarized below. While experimental spectroscopic data for this specific compound is not readily available in the public domain, representative data for closely related analogs are provided for reference.

Property	Value	Source
CAS Number	1000339-24-1	[2]
Molecular Formula	C ₇ H ₄ FNO	[2]
Molecular Weight	137.11 g/mol	[2]
Appearance	White to off-white solid	[2]
Predicted Boiling Point	232.0 ± 25.0 °C	[2]
Predicted Density	1.34 ± 0.1 g/cm ³	[2]
Predicted pKa	7.32 ± 0.10	[2]

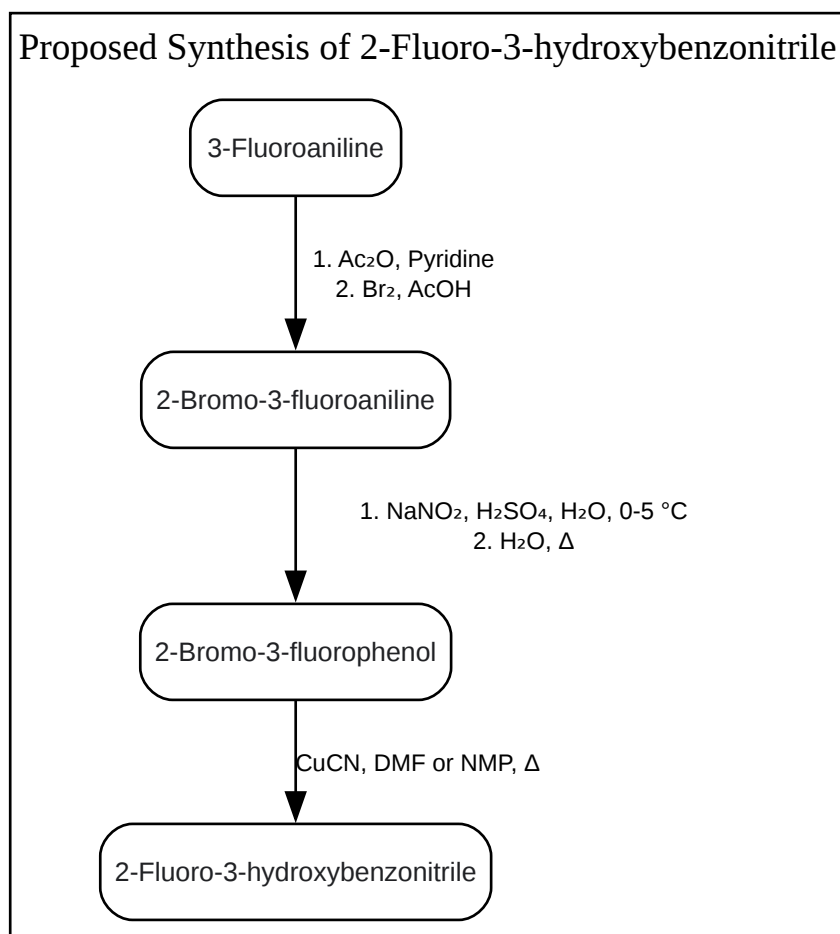
Representative Spectroscopic Data (for analogous compounds):

- ¹H NMR: Aromatic protons would be expected in the range of δ 6.8-7.5 ppm, with coupling patterns influenced by the fluorine, hydroxyl, and nitrile substituents. The phenolic proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[3]
- ¹³C NMR: The carbon atoms in the aromatic ring would resonate between δ 110-160 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF). The nitrile carbon typically appears around δ 115-120 ppm.[4][5]
- IR Spectroscopy: Characteristic peaks would include a sharp C≡N stretch around 2220-2260 cm⁻¹, a broad O-H stretch from the phenolic group around 3200-3600 cm⁻¹, and C-F stretching vibrations in the fingerprint region (1000-1400 cm⁻¹).

Synthesis of 2-Fluoro-3-hydroxybenzotrile: A Proposed Approach

While a specific, high-yielding, and scalable synthesis of **2-Fluoro-3-hydroxybenzotrile** is not extensively detailed in publicly accessible literature, a plausible and scientifically sound route can be devised based on established organic transformations of analogous compounds. A common strategy for the synthesis of substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis.[6][7]

A proposed synthetic pathway starting from the readily available 3-fluoroaniline is outlined below.



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Figure 1: Proposed synthetic route to **2-Fluoro-3-hydroxybenzotrile**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-3-fluoroaniline

- To a solution of 3-fluoroaniline in a suitable solvent (e.g., acetic acid), add acetic anhydride to protect the amine as an acetanilide.
- After formation of the acetanilide, introduce bromine (Br_2) portion-wise at a controlled temperature. The acetyl group directs bromination to the ortho and para positions. The ortho-bromo isomer is the desired product.
- Hydrolyze the acetyl group under acidic or basic conditions to yield 2-bromo-3-fluoroaniline. Purify by column chromatography or recrystallization.

Step 2: Synthesis of 2-Bromo-3-fluorophenol via Sandmeyer-type Reaction

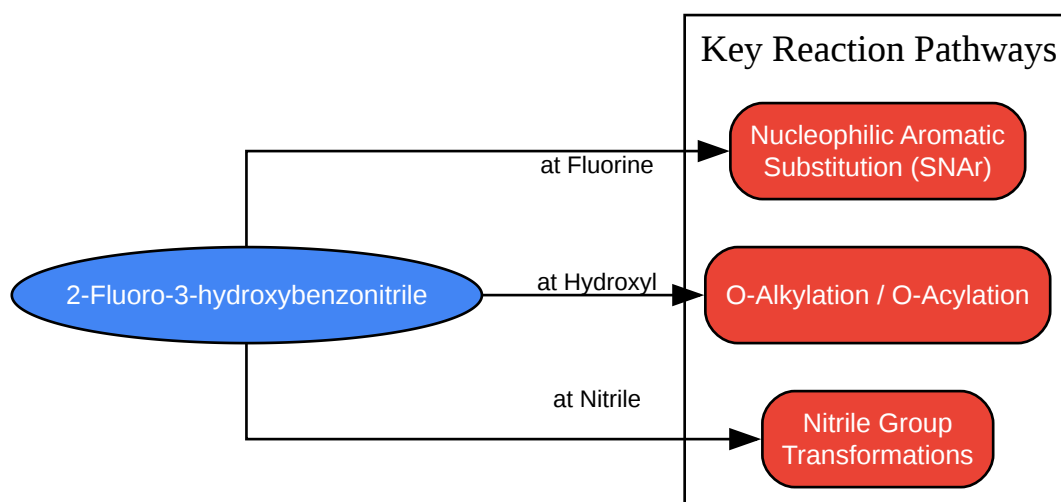
- Dissolve 2-bromo-3-fluoroaniline in an aqueous acidic solution (e.g., $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$) and cool to 0-5 °C.
- Add a solution of sodium nitrite (NaNO_2) dropwise to form the corresponding diazonium salt. [8]
- Carefully add the diazonium salt solution to a hot aqueous solution to facilitate hydrolysis of the diazonium group to a hydroxyl group, affording 2-bromo-3-fluorophenol. Extract the product with an organic solvent and purify.

Step 3: Cyanation to **2-Fluoro-3-hydroxybenzonitrile** (Rosenmund-von Braun Reaction)

- In a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), combine 2-bromo-3-fluorophenol and copper(I) cyanide (CuCN). [9]
- Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.
- Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction mixture and perform an aqueous workup to remove copper salts.
- Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization to yield **2-Fluoro-3-hydroxybenzonitrile**.

The Trifecta of Reactivity: A Deep Dive

The synthetic versatility of **2-Fluoro-3-hydroxybenzotrile** stems from the distinct reactivity of its three functional groups. This allows for a modular and strategic approach to the synthesis of complex molecules.



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Figure 2: Core reactivity of **2-Fluoro-3-hydroxybenzotrile**.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

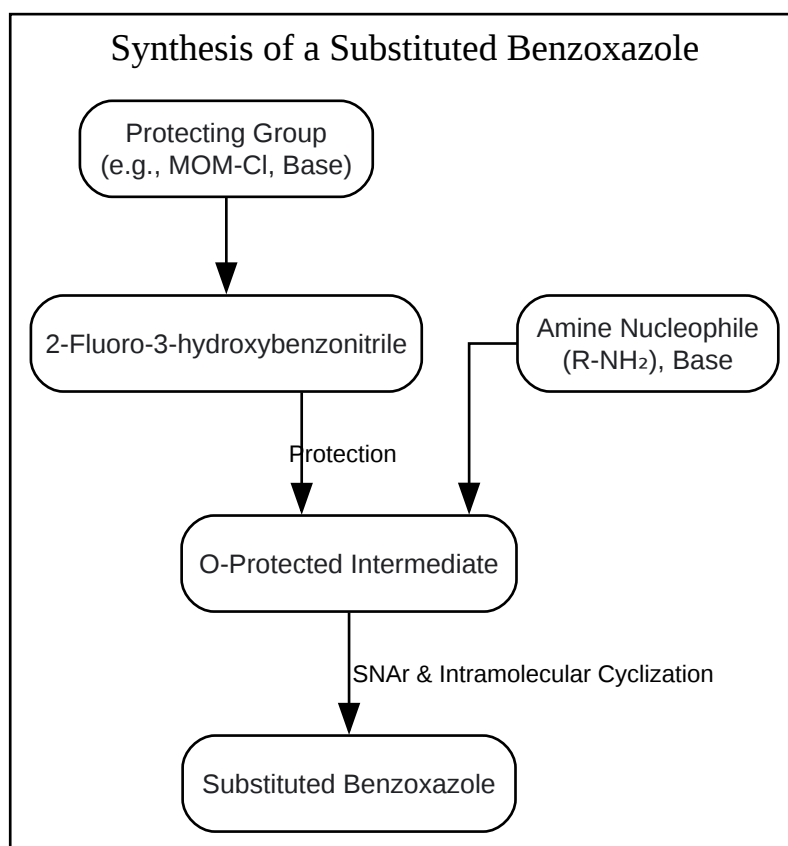
The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent nitrile group. This makes it an excellent site for the introduction of various nucleophiles.

Causality Behind Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing nitrile group is crucial for stabilizing the negative charge that develops on the aromatic ring during the nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[10]

Typical Nucleophiles:

- Amines (primary and secondary)
- Alkoxides and Phenoxides
- Thiolates
- N-heterocycles

Application Example: Synthesis of Benzoxazoles A powerful application of the S_NAr reactivity is in the synthesis of fused heterocyclic systems like benzoxazoles, which are prevalent scaffolds in medicinal chemistry.[11]



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Figure 3: Synthetic pathway to benzoxazoles.

Experimental Protocol: S_NAr with an Amine

- Protection (Optional but often necessary): In a dry flask, dissolve **2-Fluoro-3-hydroxybenzotrile** in an anhydrous solvent like THF or DMF. Cool to 0 °C and add a suitable base (e.g., NaH). Add a protecting group for the phenol, such as methoxymethyl chloride (MOM-Cl), and allow the reaction to warm to room temperature. This prevents the phenol from acting as a competing nucleophile.
- S_NAr Reaction: To the protected intermediate in a suitable solvent (e.g., DMSO, NMP), add the desired primary amine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).
- Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.
- Work-up: After completion, cool the reaction, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Deprotection and Cyclization (if applicable): Deprotection of the hydroxyl group (e.g., with acid for a MOM group) can lead to spontaneous or induced intramolecular cyclization onto the nitrile, forming a benzoxazole ring system. Purify the final product by column chromatography.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is a versatile handle for introducing a wide range of substituents via O-alkylation (Williamson ether synthesis) or O-acylation.

Causality Behind Reactivity: The phenolic proton is acidic and can be readily removed by a base to form a highly nucleophilic phenoxide anion. This anion can then displace a leaving group on an alkyl or acyl halide.

Experimental Protocol: O-Alkylation

- Deprotonation: Dissolve **2-Fluoro-3-hydroxybenzotrile** in a polar aprotic solvent such as DMF or acetone. Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).^[10]

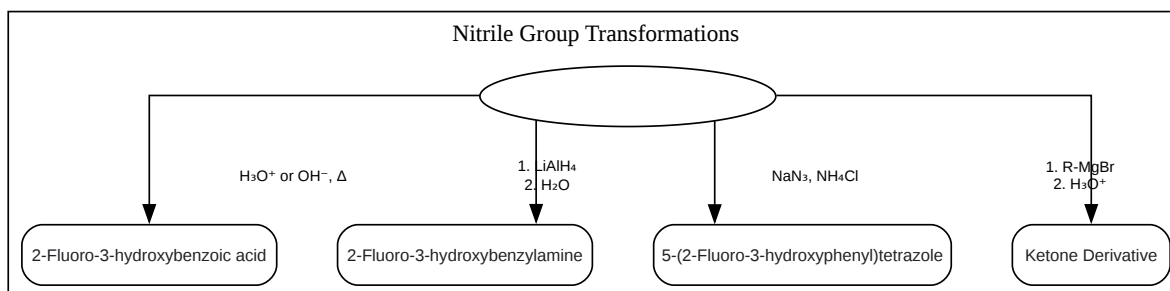
- Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise at room temperature.
- Reaction: Heat the mixture (typically 60-80 °C) and stir for several hours, monitoring the progress by TLC.
- Work-up: Cool the reaction mixture. If K_2CO_3 was used, filter off the solid. If NaH was used, quench carefully with water. Partition the mixture between water and an organic solvent.
- Purification: Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Transformations of the Nitrile Group

The nitrile group is a stable and versatile functional group that can be converted into several other important moieties.

Key Transformations:

- Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic (e.g., H_2SO_4/H_2O , heat) or basic (e.g., $NaOH/H_2O$, heat) conditions.[8]
- Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using strong reducing agents like lithium aluminum hydride ($LiAlH_4$) or through catalytic hydrogenation.[9]
- Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
- Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form an imine intermediate, which upon acidic workup yields a ketone.



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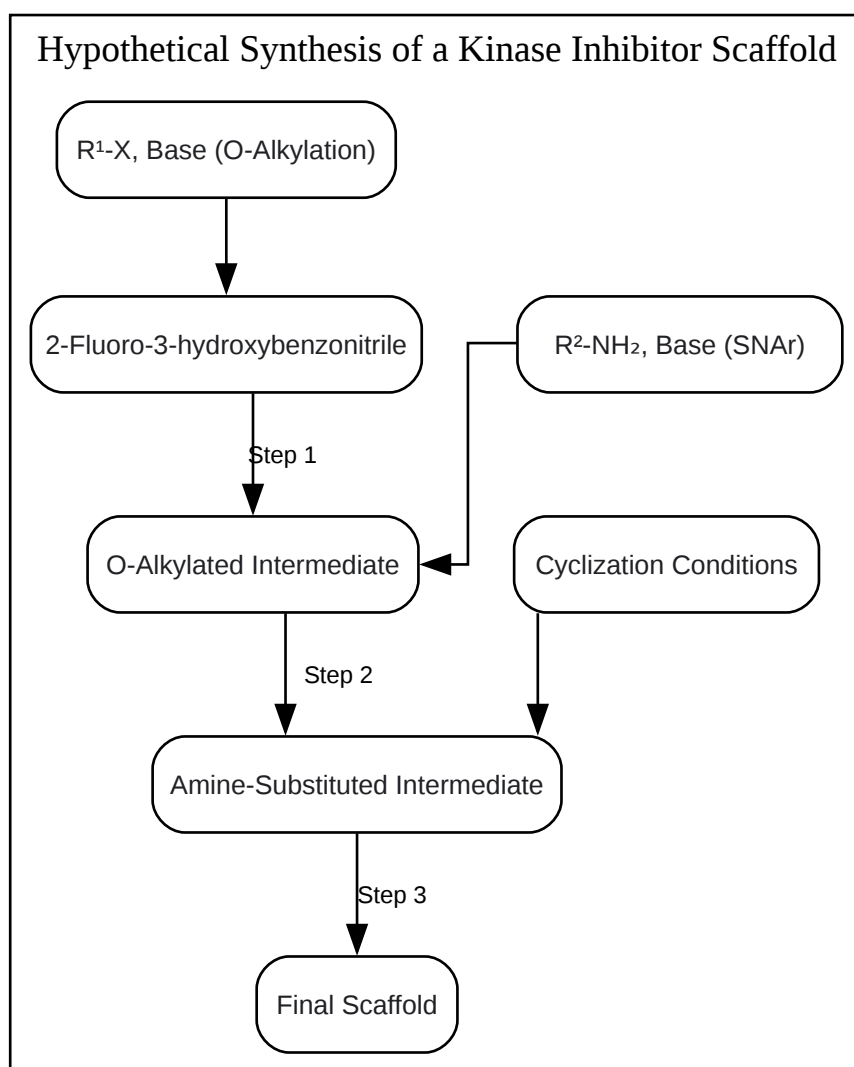
Figure 4: Common transformations of the nitrile group.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted benzonitriles are key pharmacophores in a variety of clinically important drugs, particularly in the realm of protein kinase inhibitors.^[12] The unique electronic properties and synthetic accessibility of **2-Fluoro-3-hydroxybenzonitrile** make it an attractive starting material for the synthesis of such complex molecules. For instance, the core structure is related to intermediates used in the synthesis of third-generation ALK inhibitors like Lorlatinib, which are designed to overcome resistance mutations and penetrate the blood-brain barrier.^{[12][13]}

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

The following scheme illustrates a plausible synthetic route to a complex heterocyclic scaffold, representative of those found in modern kinase inhibitors, using **2-Fluoro-3-hydroxybenzonitrile** as a key starting material. This sequence leverages the distinct reactivity of each of the three functional groups.



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Figure 5: A multi-step synthesis leveraging the versatility of the building block.

Synthetic Rationale:

- Step 1 (O-Alkylation): The hydroxyl group is first derivatized, for example, by reaction with a chloro- or bromo-substituted heterocycle (R^1-X). This step introduces a key fragment of the final molecule and sets the stage for the subsequent SNAr reaction.
- Step 2 (SNAr): The fluorine atom of the O-alkylated intermediate is then displaced by a primary or secondary amine (R^2-NH_2), which often constitutes another crucial part of the

kinase inhibitor pharmacophore responsible for key hydrogen bonding interactions in the kinase active site.

- Step 3 (Cyclization/Further Functionalization): The nitrile group can then be transformed. For instance, it could be hydrolyzed to a carboxylic acid, which is then coupled with an amine to form a macrocycle, a structural feature of some advanced kinase inhibitors like Lorlatinib.^[12] Alternatively, it could be reduced to an amine and further functionalized.

This modular approach, where each functional group is addressed in a specific order, showcases the power of **2-Fluoro-3-hydroxybenzotrile** as a versatile platform for building molecular complexity.

Conclusion and Future Outlook

2-Fluoro-3-hydroxybenzotrile is a potent and versatile building block that offers medicinal and synthetic chemists a powerful tool for the construction of complex molecular architectures. The strategic arrangement of its fluoro, hydroxyl, and nitrile functionalities allows for a wide array of selective transformations, making it an ideal starting point for the synthesis of novel pharmaceuticals, agrochemicals, and materials. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of such well-designed building blocks will undoubtedly become even more critical. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to equip researchers with the knowledge to unlock its full synthetic potential.

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